Bis(2-cyanoethyl) (4-formylphenyl)phosphonate
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Overview
Description
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is a chemical compound with the molecular formula C13H13N2O4P. It is a phosphonate ester that contains a formyl group attached to a phenyl ring, which is further connected to a phosphonate group through a bis(2-cyanoethyl) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate typically involves the reaction of 4-formylphenylphosphonic acid with 2-cyanoethyl reagents. One common method is the esterification of 4-formylphenylphosphonic acid with 2-cyanoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-formylphenylphosphonic acid.
Reduction: 4-hydroxyphenylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as flame retardancy and thermal stability.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Mechanism of Action
The mechanism of action of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological activity. The phosphonate group can mimic phosphate esters, which are important in many biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanoethyl)phosphonate: Lacks the formyl group but has similar reactivity due to the cyanoethyl groups.
4-formylphenylphosphonic acid: Contains the formyl group but lacks the cyanoethyl groups.
Bis(2,2,2-trifluoroethyl)phosphonate: Similar structure but with trifluoroethyl groups instead of cyanoethyl groups.
Uniqueness
Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is unique due to the presence of both the formyl and cyanoethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
651302-91-9 |
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Molecular Formula |
C13H13N2O4P |
Molecular Weight |
292.23 g/mol |
IUPAC Name |
3-[2-cyanoethoxy-(4-formylphenyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C13H13N2O4P/c14-7-1-9-18-20(17,19-10-2-8-15)13-5-3-12(11-16)4-6-13/h3-6,11H,1-2,9-10H2 |
InChI Key |
LHWCVOOEYJFUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)P(=O)(OCCC#N)OCCC#N |
Origin of Product |
United States |
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